molecular formula C19H30N2O3S B12526645 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate CAS No. 820216-40-8

3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate

Cat. No.: B12526645
CAS No.: 820216-40-8
M. Wt: 366.5 g/mol
InChI Key: FIHBDABFGKPSKY-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate is a chemical compound that features an indole structure substituted with an aminopropyl group and an octane-1-sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate typically involves the reaction of an indole derivative with an appropriate sulfonate ester. The reaction conditions often include the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques, such as chromatography, to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the sulfonate group can yield the corresponding alcohol .

Scientific Research Applications

3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate involves its interaction with specific molecular targets. The aminopropyl group can interact with receptors or enzymes, modulating their activity. The indole ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. The sulfonate group can enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2R)-2-Aminopropyl]-1H-indol-7-YL octane-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The longer alkyl chain in the octane-1-sulfonate group can influence the compound’s hydrophobicity and membrane permeability, potentially enhancing its biological activity compared to similar compounds with shorter alkyl chains .

Properties

CAS No.

820216-40-8

Molecular Formula

C19H30N2O3S

Molecular Weight

366.5 g/mol

IUPAC Name

[3-[(2R)-2-aminopropyl]-1H-indol-7-yl] octane-1-sulfonate

InChI

InChI=1S/C19H30N2O3S/c1-3-4-5-6-7-8-12-25(22,23)24-18-11-9-10-17-16(13-15(2)20)14-21-19(17)18/h9-11,14-15,21H,3-8,12-13,20H2,1-2H3/t15-/m1/s1

InChI Key

FIHBDABFGKPSKY-OAHLLOKOSA-N

Isomeric SMILES

CCCCCCCCS(=O)(=O)OC1=CC=CC2=C1NC=C2C[C@@H](C)N

Canonical SMILES

CCCCCCCCS(=O)(=O)OC1=CC=CC2=C1NC=C2CC(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.